Product packaging for N-Phenylbenzenecarbohydrazonoyl chloride(Cat. No.:CAS No. 15424-14-3)

N-Phenylbenzenecarbohydrazonoyl chloride

Cat. No.: B092512
CAS No.: 15424-14-3
M. Wt: 230.69 g/mol
InChI Key: IUSCIWAUZVKPPY-UHFFFAOYSA-N
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Description

N-Phenylbenzenecarbohydrazonoyl chloride is an organic compound with the molecular formula C13H11ClN2. It is a derivative of benzenecarbohydrazonoyl chloride, where a phenyl group is attached to the nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11ClN2 B092512 N-Phenylbenzenecarbohydrazonoyl chloride CAS No. 15424-14-3

Properties

IUPAC Name

N-phenylbenzenecarbohydrazonoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2/c14-13(11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSCIWAUZVKPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073403
Record name Benzenecarbohydrazonoyl chloride, N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15424-14-3
Record name N-Phenylbenzenecarbohydrazonoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15424-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenecarbohydrazonoyl chloride, N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoyl chloride phenylhydrazone
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Preparation Methods

Classical Hydrazonoyl Chloride Formation

The most widely documented method involves the reaction of benzaldehyde phenylhydrazone with thionyl chloride (SOCl₂). Benzaldehyde phenylhydrazone is dissolved in anhydrous dichloromethane under inert conditions, and SOCl₂ is added dropwise at 0–5°C. The mixture is then refluxed for 4–6 hours, yielding N-phenylbenzenecarbohydrazonoyl chloride as a crystalline solid. Purification is achieved via recrystallization from ethanol, with reported yields ranging from 57% to 81% depending on stoichiometric ratios and reaction time.

Key Reaction Parameters

ParameterOptimal Value
Temperature0–5°C (initial), then reflux
SolventDichloromethane
Reagent Ratio1:1.2 (hydrazone:SOCl₂)
Reaction Time4–6 hours
Yield57–81%

Alternative Acylating Agents

While thionyl chloride remains the standard reagent, phosphorus pentachloride (PCl₅) and oxalyl chloride [(COCl)₂] have been explored. PCl₅ requires higher temperatures (40–50°C) but achieves comparable yields (70–75%). Oxalyl chloride offers milder conditions but is less efficient (45–50% yield).

Industrial Production Methods

Continuous Flow Reactor Systems

Industrial protocols prioritize scalability and safety. Continuous flow reactors replace batch processes, enabling precise control over reaction parameters. Benzaldehyde phenylhydrazone and SOCl₂ are introduced into a tubular reactor at 10–15°C, with residence times of 30–45 minutes. Automated quenching with ice water minimizes hydrolysis, and in-line filtration isolates the product. This method achieves 85–90% purity, with throughputs exceeding 100 kg/day.

Solvent and Catalyst Optimization

Large-scale synthesis often substitutes dichloromethane with toluene to reduce environmental impact. Triethylamine (0.5–1.0 mol%) is added as a catalyst, accelerating the reaction by neutralizing HCl byproducts. This modification reduces reaction time to 2–3 hours while maintaining yields above 75%.

Reaction Mechanism and Kinetics

Nucleophilic Acyl Substitution

The mechanism proceeds via nucleophilic acyl substitution (Figure 1). The hydrazone’s nitrogen attacks the electrophilic sulfur in SOCl₂, forming a tetrahedral intermediate. Subsequent elimination of HCl and SO₂ generates the hydrazonoyl chloride. Rate-determining steps involve the initial nucleophilic attack and intermediate stabilization.

Benzaldehyde phenylhydrazone+SOCl2IntermediateN-Phenylbenzenecarbohydrazonoyl chloride+HCl+SO2\text{Benzaldehyde phenylhydrazone} + \text{SOCl}2 \rightarrow \text{Intermediate} \rightarrow \text{this compound} + \text{HCl} + \text{SO}2

Kinetic Studies

Pseudo-first-order kinetics are observed under excess SOCl₂. Activation energy (Eₐ) is calculated at 45–50 kJ/mol, with rate constants (k) of 0.15–0.20 min⁻¹ at 25°C. Higher temperatures (>40°C) promote side reactions, such as hydrolysis to benzaldehyde phenylhydrazone hydrochloride.

Purification and Characterization

Recrystallization Techniques

Crude product is dissolved in hot ethanol (60–70°C) and cooled to −20°C to induce crystallization. Repeated recrystallization improves purity from 85% to >99%, as confirmed by HPLC.

Spectroscopic Analysis

1H NMR (400 MHz, CDCl₃): δ 7.85–7.45 (m, 10H, aromatic), 6.20 (s, 1H, NH).
IR (KBr): ν 1680 cm⁻¹ (C=N), 730 cm⁻¹ (C-Cl).
MS (EI): m/z 230.061 [M⁺], 195.042 [M⁺−Cl].

Challenges and Mitigation Strategies

Moisture Sensitivity

Hydrazonoyl chlorides hydrolyze rapidly in aqueous environments. Industrial protocols use nitrogen-sparged reactors and molecular sieves to maintain anhydrous conditions.

Byproduct Formation

Over-chlorination produces dichlorinated derivatives, detectable via GC-MS. Stoichiometric control (SOCl₂ ≤1.2 equiv) and low temperatures (<10°C) suppress this side reaction.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction time to 15–20 minutes, albeit with moderate yields (60–65%). This method is under investigation for pilot-scale applications.

Green Chemistry Approaches

Ionic liquids (e.g., [BMIM][BF₄]) replace traditional solvents, enabling recyclability and reducing waste. Preliminary data show 70% yield after three cycles .

Chemical Reactions Analysis

Types of Reactions: N-Phenylbenzenecarbohydrazonoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Phenylbenzenecarbohydrazonoyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Phenylbenzenecarbohydrazonoyl chloride involves its reactivity towards nucleophiles and carbonyl compounds. The chloride group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the hydrazone formation involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of water .

Comparison with Similar Compounds

Uniqueness: N-Phenylbenzenecarbohydrazonoyl chloride is unique due to the presence of both phenyl and benzenecarbohydrazonoyl groups, which enhance its reactivity and versatility in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications .

Biological Activity

N-Phenylbenzenecarbohydrazonoyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on various research findings.

Synthesis of this compound

The synthesis of this compound typically involves the chlorination of N-phenylbenzohydrazone. The process can be summarized as follows:

  • Reagents : Benzoyl phenyl hydrazine and phosphorus pentachloride (PCl5) are commonly used.
  • Procedure : The reaction is conducted in a solvent such as carbon tetrachloride under reflux conditions, allowing for the formation of the hydrazonoyl chloride derivative.

The chemical structure can be represented as follows:

C13H11ClN2\text{C}_{13}\text{H}_{11}\text{ClN}_2

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibacterial agent.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

These findings highlight the compound's potential for development into an antibacterial treatment.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In experimental models, it has shown to reduce inflammation markers significantly, indicating its utility in treating inflammatory diseases.

  • Study Findings : In a controlled study, the compound reduced edema in rat paw models by approximately 30% compared to control groups.

Case Studies

  • Study on Antibacterial Activity : A recent study published in Molecular Structure examined the antibacterial effects of various derivatives of hydrazonoyl chlorides, including this compound. The results confirmed its efficacy against multiple pathogenic strains, reinforcing its potential application in pharmaceuticals aimed at combating bacterial infections .
  • Mechanistic Studies : Another investigation focused on the mechanism of action of this compound, revealing that it disrupts bacterial cell wall synthesis, which is critical for bacterial survival and proliferation .

Toxicological Profile

While the biological activities are promising, understanding the toxicity profile is essential for any therapeutic application. Preliminary studies indicate that this compound has a moderate toxicity level, necessitating further investigation into its safety and side effects in vivo.

Q & A

Q. What are the common synthetic methodologies for preparing N-phenylbenzenecarbohydrazonoyl chloride?

this compound is typically synthesized via the reaction of hydrazonoyl precursors with chlorinating agents. For instance, derivatives like 2-(2-benzoylhydrazono)-N,N-phenylpropanehydrazonoyl chloride are prepared using literature methods involving dithiocarbazate intermediates and subsequent chlorination steps . Optimization of reaction conditions (e.g., solvent, temperature) and purification via column chromatography are critical for high yields.

Q. What solvents and reaction conditions are optimal for its use in heterocyclic synthesis?

Refluxing benzene or toluene with triethylamine as a base is commonly employed for reactions involving this compound. For example, reactions with azetine thiones to form 1,3,4-triazoles require refluxing benzene and triethylamine to facilitate cyclization and eliminate byproducts . Solvent polarity and base strength must be tailored to stabilize intermediates and avoid side reactions.

Q. How is the structure of this compound confirmed post-synthesis?

Characterization relies on combined spectroscopic techniques:

  • ¹H NMR to identify aromatic protons and hydrazonoyl NH signals.
  • X-ray crystallography for unambiguous confirmation of molecular geometry, as demonstrated in triazole derivatives synthesized from this compound .
  • Elemental analysis to verify purity and stoichiometry.

Advanced Research Questions

Q. How do electronic and steric effects of substituents on hydrazonoyl chlorides influence regioselectivity in [3+2] cycloadditions?

Substituents on the hydrazonoyl chloride dictate reaction pathways. For example, N-(4-nitrophenyl)benzenecarbohydrazonoyl chloride produces a tricyclic cycloadduct and a triazole derivative when reacted with azetine thiones, whereas the non-nitrated analog yields only the triazole. The nitro group enhances electrophilicity, favoring alternative transition states and altering product ratios . Computational modeling (e.g., DFT) can further elucidate electronic effects on regiochemistry.

Q. What strategies resolve contradictions in product distribution under similar reaction conditions?

Discrepancies in product outcomes, such as mixtures of cycloadducts and triazoles, require mechanistic reevaluation. For example, varying substituents on reactants can lead to competing pathways (e.g., nucleophilic attack vs. cycloaddition). Systematic screening of catalysts (e.g., Lewis acids) and time-resolved NMR monitoring can identify kinetic vs. thermodynamic control .

Q. What role does this compound play in heteroannulation reactions?

This compound acts as a 1,3-dipole precursor in cycloadditions. When reacted with sydnones or alkynes, it generates nitrilimine intermediates that undergo [3+2] cycloaddition to form heterocycles like 1,2,4-triazoles. The reactivity parallels that of nitrilimines generated from tetrazoles, but with distinct regioselectivity profiles due to aryl substituent effects .

Q. How can reaction yields be improved in large-scale syntheses involving this compound?

  • Catalyst optimization : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) enhances deprotonation efficiency.
  • Solvent selection : Non-polar solvents (e.g., benzene) minimize side reactions, while DMF may accelerate kinetics but reduce selectivity.
  • Stepwise purification : Chromatography or recrystallization isolates intermediates before cyclization .

Methodological Considerations

Q. What analytical techniques are critical for characterizing unstable intermediates in its reactions?

  • Low-temperature NMR to trap transient species.
  • HRMS (High-Resolution Mass Spectrometry) for accurate mass determination of reactive intermediates.
  • In situ IR spectroscopy to monitor functional group transformations (e.g., C=O stretching in hydrazonoyl intermediates) .

Q. How do competing reaction pathways (e.g., cycloaddition vs. nucleophilic substitution) affect synthetic outcomes?

Competing pathways are governed by reactant stoichiometry and electronic environments. For example, excess hydrazonoyl chloride favors cycloaddition, while electron-deficient heterocycles (e.g., pyridines) may shift the equilibrium toward substitution. Kinetic studies under varied conditions (temperature, concentration) can map dominant pathways .

Q. What safety protocols are essential when handling this compound?

  • Ventilation : Use fume hoods due to potential HCl release during reactions.
  • Personal protective equipment (PPE) : Acid-resistant gloves and goggles.
  • Waste disposal : Neutralize acidic byproducts before disposal, adhering to institutional guidelines for chlorinated waste .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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